![molecular formula C18H19NO2S B4964012 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide
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Overview
Description
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide is a chemical compound that belongs to the class of acrylamides. It is a yellowish powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. This compound has also been shown to have moderate solubility in water, which may limit its use in aqueous environments.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its potential as an anticancer and antibacterial agent. Additionally, its low toxicity in vitro makes it a suitable compound for further studies. However, its limited solubility in water may make it difficult to use in aqueous experiments.
Future Directions
There are several future directions for the study of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide. One potential direction is the development of more efficient synthesis methods to produce higher yields of this compound. Additionally, further studies are needed to determine the toxicity of this compound in vivo. The potential use of this compound in material science also warrants further investigation. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide involves the reaction between 4-methoxyphenylacetic acid and 2-phenylthioethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with acryloyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. This compound also has potential as an antibacterial agent, as it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. Additionally, this compound has been studied for its potential use in material science, specifically in the development of polymer materials.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-21-16-10-7-15(8-11-16)9-12-18(20)19-13-14-22-17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDQZQIBKGRJN-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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